molecular formula C14H23NO4 B1383852 5-Tert-butyl 7-ethyl 5-azaspiro[2.4]heptane-5,7-dicarboxylate CAS No. 1268520-72-4

5-Tert-butyl 7-ethyl 5-azaspiro[2.4]heptane-5,7-dicarboxylate

Cat. No. B1383852
CAS RN: 1268520-72-4
M. Wt: 269.34 g/mol
InChI Key: DIJIJACGUYWBJN-UHFFFAOYSA-N
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Description

5-Tert-butyl 7-ethyl 5-azaspiro[2.4]heptane-5,7-dicarboxylate is a chemical compound with the CAS Number: 1268520-72-4 . It has a molecular weight of 269.34 and its molecular formula is C14H23NO4 . The compound is a yellow oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H23NO4/c1-5-18-11(16)10-8-15(9-14(10)6-7-14)12(17)19-13(2,3)4/h10H,5-9H2,1-4H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a yellow oil . It should be stored at room temperature .

Scientific Research Applications

Synthesis of 5-Azaspiro[2.4]heptane Derivatives

The compound 5-Tert-butyl 7-ethyl 5-azaspiro[2.4]heptane-5,7-dicarboxylate belongs to a class of compounds known for their spirocyclic structure. Research has shown efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which are useful for selective derivation on the azetidine and cyclobutane rings, providing access to chemical spaces complementary to piperidine ring systems (Meyers et al., 2009). Similarly, the catalytic and enantioselective preparation of 4-methylene substituted proline derivatives, often used in medicinal chemistry, led to the synthesis of tert-butyl (S)-4-methyleneprolinate, which is transformed into the N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid (López et al., 2020).

Structural Analysis and Configuration Determination

The absolute configurations of related compounds like 8-tert-butyl-2-hydroxy-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]dec-6-en-10-one have been determined using NOESY correlations and chemical shift anisotropy calculations, emphasizing the importance of structural analysis in understanding the properties of these compounds (Jakubowska et al., 2013).

Biochemical Synthesis and Drug Design

Synthesis for Antibacterial Agents

Compounds related to 5-azaspiro[2.4]heptane have been synthesized with potent antibacterial activity against respiratory pathogens, showcasing the potential of such compounds in drug development (Odagiri et al., 2013). Additionally, the enantioselective synthesis of (S)-7-amino-5-azaspiro[2.4]heptane was achieved through asymmetric hydrogenation, providing a key intermediate for the synthesis of quinolone antibacterial agents (Yao et al., 2011).

Design of Dopamine Receptor Antagonists

In the realm of neuroscience, 1,2,4-triazolyl 5-azaspiro[2.4]heptanes have been identified as potent and selective dopamine D3 receptor antagonists, highlighting the role of spirocyclic compounds in the design of drugs targeting the central nervous system (Micheli et al., 2016).

Development of JAK1-Selective Inhibitors

The design and synthesis of spirocyclic compounds have also contributed to the development of JAK1-selective inhibitors, showcasing the versatility of these compounds in drug design and their potential role in treating autoimmune diseases (Chough et al., 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, and H319 . Precautionary statements include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 .

properties

IUPAC Name

5-O-tert-butyl 7-O-ethyl 5-azaspiro[2.4]heptane-5,7-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-5-18-11(16)10-8-15(9-14(10)6-7-14)12(17)19-13(2,3)4/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJIJACGUYWBJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC12CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Tert-butyl 7-ethyl 5-azaspiro[2.4]heptane-5,7-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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